molecular formula C12H13NO4S B2424402 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione CAS No. 338409-83-9

4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione

Cat. No. B2424402
CAS RN: 338409-83-9
M. Wt: 267.3
InChI Key: BTTMLVBPDCEJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A method for synthesizing a related compound, “3,4-dimethoxy benzyl cyanide”, involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . This method is suitable for industrial mass production due to its simple reaction procedure, high yield, and low cost .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the molecular structure of “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one” was elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies were calculated using the density functional theory (DFT) method .


Chemical Reactions Analysis

The reaction mechanism of the formation of “3,4-Dimethoxybenzaldehyde” from “1-(3′,4′-dimethoxyphenyl)propene” involves several non-enzymatic reactions . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione and related compounds have been used in various chemical syntheses. For instance, it has been involved in the acid cyclization of amino-substituted heterocycles to synthesize dioxopyrrolo and thieno isoquinolines, as well as cinnolines (Zinchenko et al., 2009). Additionally, it has been used in the synthesis of 1,3,4-oxadiazole N-Mannich bases which exhibit antimicrobial and anti-proliferative activities (Al-Wahaibi et al., 2021).

Crystal Structure Analysis

  • The crystal structure of compounds containing 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione has been a subject of research. The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized from a reaction involving 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione, was studied for its crystal structure using single-crystal X-ray diffraction (Prabhuswamy et al., 2016).

Antimicrobial Activity

  • Research on derivatives of 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione has shown antimicrobial activity. Thiomorpholine derivatives, for instance, were developed for their antimicrobial properties (Kardile & Kalyane, 2010). Similarly, compounds derived from the reaction of 3,4-dimethoxyphenylacetic acid hydrazide with isothiocyanate, which potentially include 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione, exhibited in vitro activity against various aerobic bacteria and fungi (Wujec et al., 2009).

Safety and Hazards

The safety data sheet for “3,4-Dimethoxyphenyl isothiocyanate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-16-9-4-3-8(5-10(9)17-2)13-11(14)6-18-7-12(13)15/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTMLVBPDCEJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CSCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione

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